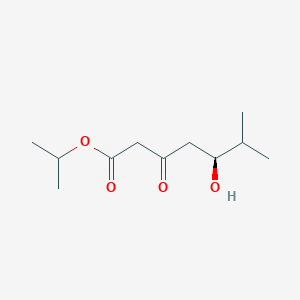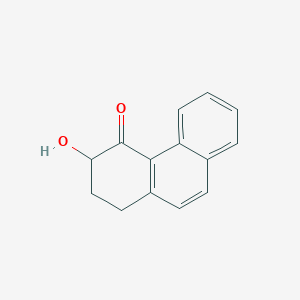
3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a hydroxyl group and a ketone group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be employed under appropriate conditions.
Major Products Formed
The major products depend on the specific reaction and conditions. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one has various applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound without the hydroxyl and ketone groups.
1-Hydroxy-2,3-dihydrophenanthren-4(1H)-one: A similar compound with a hydroxyl group at a different position.
3-Hydroxy-2,3-dihydroanthracen-4(1H)-one: A structurally related compound with a different ring system.
Uniqueness
3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
922186-26-3 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
3-hydroxy-2,3-dihydro-1H-phenanthren-4-one |
InChI |
InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,12,15H,7-8H2 |
InChI-Schlüssel |
UWOFXGZKPUCZBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C3C=C2)C(=O)C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


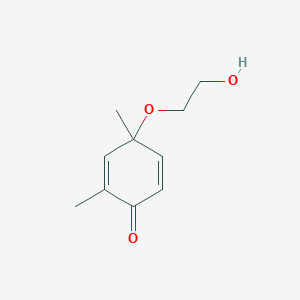
![(3R)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-4-ium](/img/structure/B15172669.png)
![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide](/img/structure/B15172677.png)
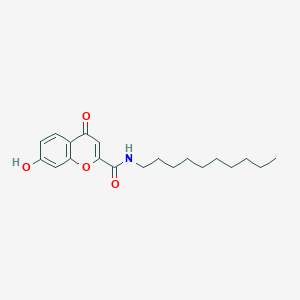
![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
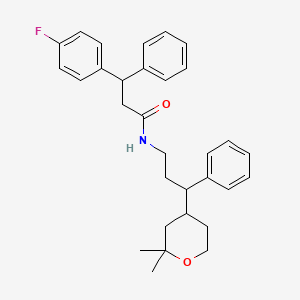
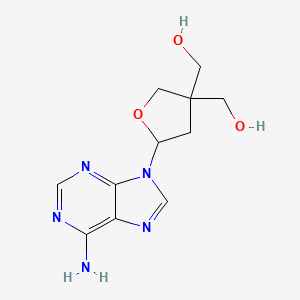
![[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B15172729.png)
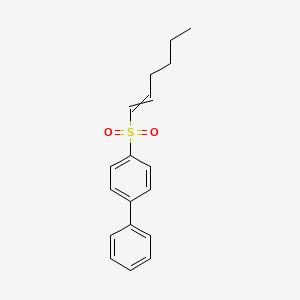
![Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B15172740.png)
